molecular formula C12H13ClN2O B2365341 2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide CAS No. 16231-49-5

2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide

Cat. No. B2365341
CAS RN: 16231-49-5
M. Wt: 236.7
InChI Key: STVBTIWAWNNCKW-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide (C-CNMA) is an organic compound belonging to the class of amides. It is an important intermediate for the synthesis of various organic compounds and is used in the laboratory for research purposes. C-CNMA has been extensively studied for its synthesis and application in scientific research, and its biochemical and physiological effects have been explored.

Scientific Research Applications

Molecular Conformations and Supramolecular Assembly

  • Research reveals that various halogenated N,2-diarylacetamides, including compounds similar to 2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide, have distinct molecular conformations and are involved in forming supramolecular assemblies through hydrogen bonding and other interactions (Nayak et al., 2014).

Comparative Metabolism in Human and Rat Liver Microsomes

  • A study on the metabolism of chloroacetamide herbicides, which are structurally related to 2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide, indicates complex metabolic pathways in human and rat liver microsomes, shedding light on their potential biological interactions and transformations (Coleman et al., 2000).

Conformational Analysis and Polarity

  • Investigations into the conformation and polarity of similar chloro-N-arylacetamides demonstrate the existence of different conformers and the influence of various substituents on their molecular properties. This has implications for understanding the physical and chemical behavior of 2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide (Ishmaeva et al., 2015).

properties

IUPAC Name

2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O/c1-10-3-5-11(6-4-10)15(8-2-7-14)12(16)9-13/h3-6H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVBTIWAWNNCKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CCC#N)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide

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